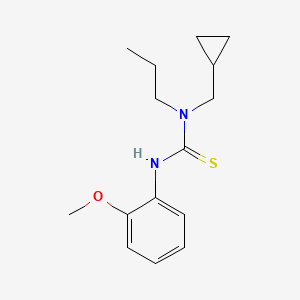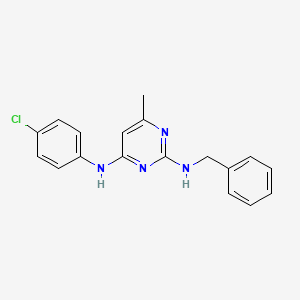
1-(3-phenylpropyl)-4-(3-pyridinylcarbonyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-phenylpropyl)-4-(3-pyridinylcarbonyl)piperazine oxalate is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.17942091 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analgesic Properties
Research has shown that certain derivatives of oxazolo[5,4-b]pyridin-2(1H)-ones, with structural similarities to 1-(3-phenylpropyl)-4-(3-pyridinylcarbonyl)piperazine oxalate, exhibit significant analgesic properties. These compounds, particularly those with 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents, demonstrated greater analgesic activity compared to their oxazolo[4,5-b]pyridin-2(3H)-one analogs in animal models (Viaud et al., 1995).
Anticancer Potential
Studies have identified that pyrimidine-piperazine-chromene and quinoline conjugates, related to the chemical structure of interest, exhibit notable anti-proliferative activities against human breast cancer cell lines. This suggests potential applications in cancer research, particularly in the development of new anticancer drugs (Parveen et al., 2017).
Antibacterial Activity
The antibacterial properties of certain piperazine derivatives have been observed, indicating potential applications in the development of new antibacterial agents. This is especially relevant in the context of increasing antibiotic resistance (Pitucha et al., 2005).
Antidepressant and Anxiolytic Effects
Research into compounds similar to this compound has shown potential antidepressant and anxiolytic effects. This suggests possible applications in the treatment of mood disorders (Kumar et al., 2017).
Polymer and Material Science
Studies have explored the use of piperazine derivatives in polymer and material science. For instance, the ring-opening copolymerization of pyridinium salts with piperazine has been investigated, revealing applications in the development of ionic polymers with expanded π-conjugation systems (Yamaguchi et al., 2008).
Coordination Polymers
The creation of coordination polymers using piperazine and pyridine-2,4,6-tricarboxylic acid has been researched, indicating potential in the field of coordination chemistry and material science (Das et al., 2009).
Insecticide Development
Piperazine derivatives have been investigated for their potential as insecticides. Studies have shown that certain compounds based on piperazine structures can exhibit growth-inhibiting activities against pests, suggesting their use in agricultural applications (Cai et al., 2010).
Peptide Analysis in Proteomics
Piperazine-based derivatives have been utilized for peptide derivatization in proteomics. This enhances the ionization efficiency in mass spectrometry, facilitating more sensitive and accurate protein analysis (Qiao et al., 2011).
Propriétés
IUPAC Name |
oxalic acid;[4-(3-phenylpropyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.C2H2O4/c23-19(18-9-4-10-20-16-18)22-14-12-21(13-15-22)11-5-8-17-6-2-1-3-7-17;3-1(4)2(5)6/h1-4,6-7,9-10,16H,5,8,11-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYAOBXJYPLGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)
![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)
![N-({N'-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)
![ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPAN-2-YL}CARBAMATE](/img/structure/B5516537.png)
![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)

![2-[2-(2-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B5516582.png)
